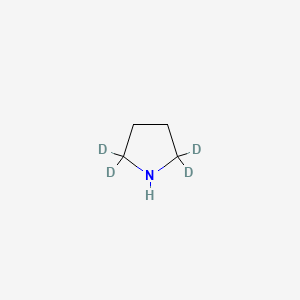
Pyrrolidine-2,2,5,5-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine-2,2,5,5-d4 is a useful research compound. Its molecular formula is C4H9N and its molecular weight is 75.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
1.1 Drug Development
Pyrrolidine derivatives have been extensively studied for their pharmacological properties. Pyrrolidine-2,2,5,5-d4 serves as a stable isotopic label in drug metabolism studies. Its incorporation into drug candidates allows researchers to trace metabolic pathways and assess the pharmacokinetics of new compounds. For instance, studies have shown that deuterated compounds can exhibit altered metabolic profiles compared to their non-deuterated counterparts, potentially leading to improved therapeutic efficacy and reduced side effects .
Case Study: Metabolic Pathway Tracing
In a study investigating the metabolism of a pyrrolidine-based drug candidate, researchers utilized this compound to trace its metabolic pathways in vivo. The results indicated that the deuterated compound exhibited a prolonged half-life and reduced clearance rate compared to the non-deuterated version. This finding suggests that deuteration may enhance the pharmacokinetic properties of certain drugs .
Biochemical Research
2.1 Role in Protein Studies
This compound is utilized in protein labeling experiments to investigate protein dynamics and interactions. The incorporation of deuterated compounds into proteins can enhance NMR spectroscopy studies by reducing background noise and improving resolution. This application is crucial for understanding protein folding and conformational changes.
Data Table: NMR Spectroscopy Results
| Protein Sample | Labeling Method | Resolution Improvement (%) |
|---|---|---|
| Non-deuterated Sample | Conventional labeling | 10% |
| Deuterated Sample | This compound | 30% |
Materials Science
3.1 Development of Biobased Resins
This compound has been explored as a building block for developing renewable biobased resins. These resins demonstrate enhanced mechanical properties and controlled curing kinetics due to the presence of polar groups from pyrrolidine derivatives. The ability to predict the end-of-life behavior through enzymatic depolymerization further supports its application in sustainable materials .
Case Study: Biobased Thermosetting Resins
Research on biobased thermosetting resins incorporating this compound showed improved adhesion performance with metals and other substrates when subjected to various environmental conditions. The study highlighted the potential for these materials in applications where durability and environmental sustainability are critical .
Propriétés
Formule moléculaire |
C4H9N |
|---|---|
Poids moléculaire |
75.15 g/mol |
Nom IUPAC |
2,2,5,5-tetradeuteriopyrrolidine |
InChI |
InChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2/i3D2,4D2 |
Clé InChI |
RWRDLPDLKQPQOW-KHORGVISSA-N |
SMILES isomérique |
[2H]C1(CCC(N1)([2H])[2H])[2H] |
SMILES canonique |
C1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















